molecular formula C26H21ClO5 B4063798 ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate

ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No. B4063798
M. Wt: 448.9 g/mol
InChI Key: APHPVYRBSBGIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is a useful research compound. Its molecular formula is C26H21ClO5 and its molecular weight is 448.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is 448.1077515 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Studies have focused on synthesizing similar chromene derivatives through catalyzed reactions, highlighting the compound's relevance in chemical synthesis and the potential for creating new materials or drugs. For instance, p-TsOH catalyzed reactions have been employed for the regioselective synthesis of chromeno pyrazoles, indicating a methodological basis for further exploration of chromene derivatives (C. Reddy & A. Nagaraj, 2008). Moreover, the antimicrobial activity of certain chromene compounds has been studied, suggesting potential applications in the development of new antimicrobial agents (H. Radwan et al., 2020).

Antimicrobial and Antioxidant Applications

  • Chromene derivatives have shown promise in antimicrobial and antioxidant studies. For example, lignan conjugates synthesized through cyclopropanation exhibited significant antimicrobial and antioxidant activities, highlighting the potential of chromene derivatives in medicinal chemistry (K. Raghavendra et al., 2016). This suggests that Ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate could be explored for similar biomedical applications.

Synthetic Methodologies and Potential Applications

  • The efficient synthesis of chromene derivatives has been achieved through various methodologies, including one-pot multicomponent reactions (Muthusamy Boominathan et al., 2011). These synthetic approaches not only contribute to the chemical understanding of chromene derivatives but also open pathways for the creation of novel compounds with potential applications in drug development and materials science.

Novel Compound Synthesis and Potential Therapeutic Uses

  • Research into the synthesis of novel chromene derivatives and their biological activities, such as cytotoxic effects against cancer cell lines, suggests a potential area of application for Ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate in developing therapeutic agents (K. R. Reddy et al., 2014).

properties

IUPAC Name

ethyl 14-(4-chlorobenzoyl)-14-ethyl-12-oxo-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClO5/c1-3-25(22(28)16-9-12-17(27)13-10-16)21-20-18-8-6-5-7-15(18)11-14-19(20)32-24(30)26(21,25)23(29)31-4-2/h5-14,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHPVYRBSBGIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)OCC)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 2
ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 3
ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 4
ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 5
ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 6
ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.